molecular formula C13H14N2O2 B1275075 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 848591-86-6

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Katalognummer B1275075
CAS-Nummer: 848591-86-6
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: COFHBZBIKPEYNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a derivative of pyrrolopyrrole, a bicyclic structure composed of two fused pyrrole rings. This compound is of interest due to its potential pharmacological properties and its role as a core structure in various synthetic derivatives that exhibit biological activity. The derivatives of pyrrolopyrrole have been explored for their anxiolytic properties, as well as for their potential use in the design of analogues for known bioactive compounds .

Synthesis Analysis

The synthesis of pyrrolopyrrole derivatives has been approached through different methods. One study describes the synthesis of pyrrolo[3,4-c] benzazepine-4,10(2H, 5H)-dione, a related compound, which was achieved either by ring enlargement of 2H-benz[f]isoindole-4,9-dione or by TosMIC addition to 1H-1-benzazepin-2,5-dione . Another study reports the combinatorial synthesis of substituted hexahydro-5H-pyrrolo[1,2-a]thieno[3,2-e][1,4]diazepine-5,10-diones, which suggests the versatility of pyrrolopyrrole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyrrolopyrrole derivatives has been elucidated using various spectroscopic techniques. For instance, the structure and conformation of a thieno[3,2-e][1,4]diazepine-5,10-dione derivative were established by NMR spectroscopy and computational calculations . Additionally, the X-ray crystal structure determination of a pyrrolidene-2,5-dione derivative provided insights into the molecular geometry and confirmed the presence of specific substituents in the compound .

Chemical Reactions Analysis

Pyrrolopyrrole derivatives can participate in various chemical reactions due to their reactive sites. The studies provided do not detail specific reactions involving 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione, but the synthesis methods and structural analyses imply that these compounds can be functionalized and modified to create a wide range of derivatives with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrrole derivatives have been characterized using techniques such as NMR, FT-IR, MS, and HRMS. For example, Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives were synthesized, and their structures were characterized, revealing that the ligands bind to the metal atoms via the S and O atoms, forming cis-complexes with distorted square-planar structures . The acid dissociation constants and stability constants of these complexes were determined using potentiometric titration, indicating their potential stability in various chemical environments .

Biological Activity Analysis

The biological activity of pyrrolopyrrole derivatives has been a subject of interest. The anxiolytic properties of one derivative were evaluated in a limited clinical trial, although metabolism studies indicated rapid hydroxylation, which could affect the compound's activity . The antibacterial and antimycobacterial activities of Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole derivatives were also investigated, showing activity against various bacterial strains, including M. tuberculosis . These findings suggest that pyrrolopyrrole derivatives have potential as therapeutic agents, warranting further investigation.

Wissenschaftliche Forschungsanwendungen

1. Sigma-2 Ligands in Medicinal Chemistry

  • Application Summary : This compound is used in the discovery of novel, selective, functionalized sigma-2 ligands. The sigma-2 receptor was recently identified as the Transmembrane Protein 97 (TMEM97), which has been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .
  • Methods of Application : The compound is evaluated using in vitro sigma-2 and sigma-1 assays to determine their selectivity profiles, as well as a series of in vitro ADME assays .
  • Results or Outcomes : The therapeutic utility of sigma-2 ligands is under investigation in numerous laboratories and ongoing clinical trials .

2. Synthesis of Octahydropyrrolo[3,4-c]pyrroles

  • Application Summary : This compound is used in the synthesis of octahydropyrrolo[3,4-c]pyrroles by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles .
  • Methods of Application : N-phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments. N-phthalimidoaziridines were heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .
  • Results or Outcomes : The synthesized N-phthalimidoaziridines and N-phthalimidopyrrolidines contain several pharmacophoric groups (the aziridine, oxadiazole, pyridine, and phthalimide moieties) making them potential active ingredients of medicines .

3. Pyrrole in Medicinal Hetero-aromatics

  • Application Summary : Pyrrole, a component of “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione”, is a resourceful small molecule in key medicinal hetero-aromatics. It is known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Methods of Application : The compound is evaluated using in vitro assays to determine their activity profiles .
  • Results or Outcomes : The therapeutic utility of pyrrole containing analogs is under investigation in numerous laboratories .

4. Synthesis of N-phthalimidoaziridines

  • Application Summary : “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” is used in the synthesis of N-phthalimidoaziridines .
  • Methods of Application : The compound is heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .
  • Results or Outcomes : The synthesized N-phthalimidoaziridines and N-phthalimidopyrrolidines contain several pharmacophoric groups making them potential active ingredients of medicines .

5. Pyrrole in Therapeutically Active Compounds

  • Application Summary : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Methods of Application : The compound is evaluated using in vitro assays to determine their activity profiles .
  • Results or Outcomes : The therapeutic utility of pyrrole containing analogs is under investigation in numerous laboratories .

6. Synthesis of N-phthalimidoaziridines

  • Application Summary : “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” is used in the synthesis of N-phthalimidoaziridines .
  • Methods of Application : The compound is heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .
  • Results or Outcomes : The synthesized N-phthalimidoaziridines and N-phthalimidopyrrolidines contain several pharmacophoric groups making them potential active ingredients of medicines .

Safety And Hazards

The safety information for “5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” includes GHS07 pictograms. The signal word is “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Eigenschaften

IUPAC Name

5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFHBZBIKPEYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404319
Record name 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

CAS RN

848591-86-6
Record name 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the maleimide (80.4 g, 0.83 mol) in 1.5 L of CH2Cl2 in a 3-neck, 3-L round bottom flask equipped with an addition funnel, internal thermometer, and N2 inlet at 0° C. was added trifluoroacetic acid (TFA) (6.4 mL, 83 mmol). Benzyl(methoxymethyl)trimethylsilylmethylamine (261 g, 1.1 mol) in 500 mL CH2Cl2 was added dropwise via addition funnel over 3 hours with the reaction temperature being maintained below 5° C. After the addition was complete, the mixture was allowed to warm slowly to ambient temperature and then was stirred for 16 h. The mixture was concentrated and the residue was dissolved in 500 mL CH2Cl2 and was washed with 2×50 mL saturated NaHCO3. The layers were separated and the aqueous layer was extracted 2×25 mL CH2Cl2. The combined organics were washed with 25 mL brine, dried over saturated, aqueous Na2SO3, and concentrated under reduced pressure to give the title compound which was carried on to the next step without further purification. MS (DCl/NH3) m/z 231 (M+H)+.
Quantity
80.4 g
Type
reactant
Reaction Step One
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
261 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of TFA (1.02 g) and 1H-Pyrrole-2,5-dione (10.22 g) in CH2Cl2 (250 mL) at −5° C. was added a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (29.99 g) in CH2Cl2 (20 mL) dropwise over 1 h. The reaction mixture was stirred at room temperature for another 5 h and evaporated in vacuo. The residue was stirred in the mixed solvent (EA: PE=3:7) at −10° C. for 1 h, and the mixture was filtered to afford the title compound as a white solid (10.18 g, 42.00%).
Name
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
10.22 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
29.99 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
42%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.